molecular formula C15H20BrN5O4 B13901846 tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate

tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate

Cat. No.: B13901846
M. Wt: 414.25 g/mol
InChI Key: XNTLZPCSTKRPTK-UHFFFAOYSA-N
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Description

tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate: is a complex organic compound with a molecular formula of C10H12N5O2Br.

Preparation Methods

The synthesis of tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate involves several steps. One common method includes the reaction of 7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate include:

    tert-butyl N-(7-chloroimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate: Similar structure but with a chlorine atom instead of bromine.

    tert-butyl N-(7-fluoroimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate: Contains a fluorine atom, which can lead to different reactivity and biological activity.

    tert-butyl N-(7-iodoimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate: The presence of an iodine atom can significantly alter the compound’s properties

These comparisons highlight the unique properties of the bromine-containing compound, such as its specific reactivity and potential biological activities.

Properties

Molecular Formula

C15H20BrN5O4

Molecular Weight

414.25 g/mol

IUPAC Name

tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C15H20BrN5O4/c1-14(2,3)24-12(22)20(13(23)25-15(4,5)6)10-11-17-7-9(16)21(11)19-8-18-10/h7-8H,1-6H3

InChI Key

XNTLZPCSTKRPTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=NN2C1=NC=C2Br)C(=O)OC(C)(C)C

Origin of Product

United States

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